rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine
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Overview
Description
rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine is a chiral piperidine derivative known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group at the 4-position and two methyl groups at the 2- and 6-positions on the piperidine ring. Its stereochemistry is defined by the (2R,4R,6S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperidine and tert-butyl bromide.
Alkylation Reaction: The key step involves the alkylation of 2,6-dimethylpiperidine with tert-butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Scientific Research Applications
rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain receptors or enzymes, modulating their activity. This binding can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
rel-(2R,4R,6S)-2,4,6-Trimethylpiperidine: Similar in structure but lacks the tert-butyl group.
tert-Butyl (2R,4R,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate: Contains a hydroxyl group and a carboxylate ester, providing different chemical properties.
Uniqueness
rel-(2R,4R,6S)-4-tert-butyl-2,6-dimethylpiperidine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding affinity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
(2S,6R)-4-tert-butyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C11H23N/c1-8-6-10(11(3,4)5)7-9(2)12-8/h8-10,12H,6-7H2,1-5H3/t8-,9+,10? |
InChI Key |
WASUAYXBDYVZKQ-ULKQDVFKSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C(C)(C)C |
Canonical SMILES |
CC1CC(CC(N1)C)C(C)(C)C |
Origin of Product |
United States |
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